GNTI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

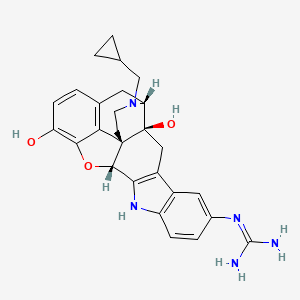

C27H29N5O3 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine |

InChI |

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1 |

InChI Key |

VLNHDKDBGWXJEE-GYHUNEDQSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |

Synonyms |

17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5'-guanidinyl-3,14-dihydroxyindolo(2',3'-6,7)morphinan 17-cyclopropylmethyl-DEGDM 5'-GNTI compound 5'-guanidinonaltrindole GNTI compound |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-acetylglucosaminyltransferase I (GNTI)

Audience: Researchers, scientists, and drug development professionals.

Core Function and Mechanism of GNTI

N-acetylglucosaminyltransferase I (this compound), also known as alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase (MGAT1), is a pivotal enzyme in the biosynthesis of N-linked glycans.[1][2] Residing primarily in the medial-Golgi apparatus, this compound catalyzes the initial step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[3][4][5][6][] This enzymatic reaction is a critical checkpoint in the N-glycosylation pathway, as its product is the requisite substrate for a cascade of other Golgi-resident glycosyltransferases and glycosidases.[3][4][6]

The fundamental mechanism of this compound involves the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), to a specific mannose residue on the acceptor substrate, Man5GlcNAc2.[3] This transfer results in the formation of a β1,2-linkage, producing GlcNAcMan5GlcNAc2.[3] The absence or deficiency of this compound activity leads to the accumulation of glycoproteins with exclusively high-mannose type N-glycans.[3][4][5][6] In mammals, a complete lack of this compound is embryonically lethal, underscoring its vital role in development.[3]

Enzymatic Reaction

The reaction catalyzed by this compound can be summarized as follows:

Manα1-6(Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Asn-Protein + UDP-GlcNAc ↓ This compound GlcNAcβ1-2Manα1-3(Manα1-6)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Asn-Protein + UDP

This reaction requires the presence of the divalent cation Mn2+ as a cofactor, which is believed to be primarily bound to the substrate.[8]

Quantitative Data: Kinetic Parameters

The following table summarizes the kinetic parameters of this compound from Arabidopsis thaliana.

| Substrate | K_m_ | V_max_ | Notes |

| Man5-glycopeptide | 0.14 mM | 3.42 µmol/min/mg | |

| UDP-GlcNAc | 0.05 mM | ||

| Man3-octyl | >3.0 mM | 0.09 µmol/min/mg | Apparent K_m_ |

Data sourced from UniProtKB for Arabidopsis thaliana this compound.[8]

Signaling and Regulation

While this compound itself is not a direct component of a classical signaling pathway in the sense of a receptor or kinase, its activity is crucial for the proper glycosylation of numerous proteins involved in signaling. The N-glycans that this compound helps to create are essential for the correct folding, stability, and function of a wide array of cell surface receptors and adhesion molecules. For instance, the complexity of N-glycans can modulate receptor-ligand interactions and downstream signaling cascades.

Recent research has also indicated that the expression of the MGAT1 gene, which encodes this compound, is a transcriptional target of the Wnt/β-catenin signaling pathway.[9]

Experimental Protocols

This assay measures the transfer of a radiolabeled GlcNAc from UDP-[14C]GlcNAc to an acceptor substrate.

Materials:

-

Enzyme source (e.g., cell lysates, purified this compound)

-

Acceptor substrate: Man5GlcNAc2-glycopeptide (0.25 mM) or Man3-octyl (0.5 mM)[3]

-

Donor substrate: UDP-[14C]GlcNAc (0.1 mM, 3000–4000 c.p.m./nmol)[3]

-

Reaction buffer (e.g., containing appropriate pH and Mn2+)

-

Stop solution: 20 mM sodium tetraborate, 2 mM EDTA[3]

-

Anion-exchange chromatography column

-

Scintillation counter

Methodology:

-

Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.

-

Initiate the reaction by adding the donor substrate, UDP-[14C]GlcNAc.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[3]

-

Stop the reaction by adding the stop solution.[3]

-

Separate the radiolabeled product from the unreacted UDP-[14C]GlcNAc using anion-exchange chromatography.[3]

-

Quantify the radioactivity of the product using a liquid scintillation counter.[3]

-

Calculate enzyme activity, where one unit corresponds to 1 µmol of product formed per minute.[3]

This protocol is used to investigate the formation of homomeric or heteromeric complexes involving this compound.

Materials:

-

Cells transiently expressing tagged versions of this compound (e.g., this compound-GFP and this compound-RFP)[10]

-

Lysis buffer

-

Antibody-coupled beads (e.g., GFP-Trap-A beads)[10]

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against the tags (e.g., anti-RFP)[10]

Methodology:

-

Co-express the tagged proteins of interest in a suitable cell line (e.g., N. benthamiana leaves).[10]

-

Lyse the cells to release the protein complexes.

-

Incubate the cell lysate with antibody-coupled beads that specifically bind to one of the tagged proteins (the "bait").

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the potential interaction partner (the "prey").[10]

Visualizations

Caption: The N-glycosylation pathway, highlighting the central role of this compound in the Golgi.

Caption: Workflow for a radiometric this compound enzyme activity assay.

Caption: Consequences of this compound deficiency on N-glycan processing.

References

- 1. xcode.life [xcode.life]

- 2. MGAT1 | SNEP [bidas.kaist.ac.kr]

- 3. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans [frontiersin.org]

- 5. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. Frontiers | The tobacco this compound stem region harbors a strong motif for homomeric protein complex formation [frontiersin.org]

An In-depth Technical Guide to the Expression and Regulation of the GNTI Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglucosaminyltransferase I (GNTI), encoded by the MGAT1 gene, is a critical enzyme in the N-linked glycosylation pathway. Residing in the medial-Golgi apparatus, this compound catalyzes the addition of an N-acetylglucosamine (GlcNAc) residue to the Man5GlcNAc2 oligosaccharide precursor, a pivotal step that initiates the conversion of high-mannose N-glycans to hybrid and complex N-glycans. This modification is fundamental for the proper folding, stability, and function of a vast array of glycoproteins, playing essential roles in cell-cell adhesion, signaling, and immune responses. Dysregulation of this compound expression and activity has been implicated in various physiological and pathological processes, including embryonic development and cancer progression, making it a gene of significant interest in biomedical research and as a potential therapeutic target. This guide provides a comprehensive overview of the current understanding of this compound gene expression, its intricate regulatory mechanisms, and the experimental methodologies employed in its study.

This compound Gene Expression

The expression of the this compound gene, while largely considered constitutive in many tissues, exhibits variability across different cell types and physiological conditions. Understanding its expression profile is crucial for elucidating its biological functions and its role in disease.

Quantitative mRNA Expression in Human Tissues

The following table summarizes the consensus normalized mRNA expression levels of MGAT1 across a wide range of human tissues, based on data from the Human Protein Atlas, which integrates RNA-seq data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project. Expression is reported in normalized Transcripts Per Million (nTPM).

| Tissue Group | Tissue | nTPM |

| Adipose & Connective Tissues | Adipose Tissue | 15.8 |

| Soft Tissue | 11.2 | |

| Endocrine Tissues | Adrenal Gland | 18.9 |

| Pancreas | 14.3 | |

| Pituitary Gland | 21.7 | |

| Thyroid Gland | 20.1 | |

| Gastrointestinal Tract | Colon | 19.8 |

| Duodenum | 18.5 | |

| Esophagus | 12.1 | |

| Gallbladder | 16.4 | |

| Liver | 13.9 | |

| Small Intestine | 17.6 | |

| Stomach | 16.9 | |

| Hematopoietic & Immune System | Bone Marrow | 25.1 |

| Lymph Node | 22.4 | |

| Spleen | 23.7 | |

| Tonsil | 24.5 | |

| Nervous System | Brain (Cerebral Cortex) | 10.5 |

| Cerebellum | 8.9 | |

| Respiratory System | Lung | 16.7 |

| Urogenital System | Kidney | 17.5 |

| Ovary | 19.3 | |

| Prostate | 15.2 | |

| Testis | 22.1 | |

| Urinary Bladder | 11.8 |

Data Source: The Human Protein Atlas.[1][2]

Regulation of this compound Gene Expression

The expression of the this compound gene is controlled by a complex interplay of signaling pathways and transcription factors that bind to specific regulatory elements in its promoter region.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

Recent evidence has firmly established MGAT1 as a transcriptional target of the canonical Wnt/β-catenin signaling pathway.[2] Activation of this pathway, either through treatment with Wnt agonists, inhibition of GSK-3β, or overexpression of a stabilized form of β-catenin, leads to the upregulation of MGAT1 at both the mRNA and protein levels.[2] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin are key events. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, including MGAT1.[2] This regulatory link is particularly relevant in the context of cancer, where aberrant Wnt signaling is a common driver of tumorigenesis.[2]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is another key regulator of gene expression, often acting through SMAD transcription factors. While direct regulation of MGAT1 by TGF-β has not been definitively established in all contexts, the TGF-β pathway is known to influence the expression of various glycosyltransferases. The canonical TGF-β pathway involves the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD2/3). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This regulation can be direct or in cooperation with other transcription factors, such as Sp1.

Transcription Factors

Sp1 (Specificity Protein 1)

Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich sequences (GC boxes) in the promoter regions of numerous genes, including many housekeeping genes.[3] Given that the MGAT1 promoter is GC-rich, Sp1 is a likely regulator of its basal and potentially inducible expression. While direct experimental validation of Sp1 binding to the MGAT1 promoter is an area of ongoing research, the presence of consensus Sp1 binding sites in its promoter region strongly suggests a regulatory role.[3]

Experimental Protocols

A variety of molecular biology techniques are employed to study the expression and regulation of the this compound gene. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the transcriptional activity of the MGAT1 promoter and to identify regulatory elements and the transcription factors that bind to them.

Methodology

-

Construct Generation:

-

The promoter region of the human MGAT1 gene is amplified by PCR from genomic DNA.

-

The amplified promoter fragment is cloned into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the firefly luciferase gene.

-

For studying the effect of transcription factors, an expression vector for the transcription factor of interest (e.g., β-catenin) is co-transfected.

-

A control vector expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., Huh7 hepatocellular carcinoma cells) is cultured in appropriate media.[2]

-

Cells are seeded in multi-well plates and allowed to attach.

-

The luciferase reporter construct, the transcription factor expression vector (or an empty vector control), and the Renilla luciferase control vector are co-transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Cell Lysis and Luciferase Activity Measurement:

-

After a suitable incubation period (e.g., 24-48 hours), the cells are washed with PBS and lysed using a passive lysis buffer.

-

The cell lysate is transferred to a luminometer-compatible plate.

-

Firefly luciferase activity is measured by adding a luciferase assay substrate and quantifying the emitted light in a luminometer.

-

Subsequently, a reagent that simultaneously quenches the firefly luciferase activity and provides the substrate for Renilla luciferase is added, and the Renilla luciferase activity is measured.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number.

-

The relative luciferase activity is then calculated and compared between different experimental conditions.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to identify the in vivo binding of specific proteins, such as transcription factors, to specific DNA sequences, such as the MGAT1 promoter.

Methodology

-

Cross-linking and Chromatin Preparation:

-

Cells are treated with formaldehyde to cross-link proteins to DNA.

-

The cells are lysed, and the nuclei are isolated.

-

The chromatin is fragmented into smaller pieces (typically 200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The fragmented chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-β-catenin or anti-Sp1).

-

Protein A/G beads are added to capture the antibody-protein-DNA complexes.

-

The beads are washed to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

The protein-DNA complexes are eluted from the beads.

-

The cross-links are reversed by heating, and the proteins are degraded by proteinase K.

-

-

DNA Purification and Analysis:

-

The DNA is purified.

-

The purified DNA can be analyzed by:

-

qPCR (ChIP-qPCR): To quantify the enrichment of a specific DNA sequence (e.g., a region of the MGAT1 promoter) in the immunoprecipitated sample compared to a control (e.g., input chromatin or an IgG control).

-

High-throughput sequencing (ChIP-seq): To identify all the DNA sequences bound by the transcription factor across the entire genome.

-

-

Conclusion

The expression and regulation of the this compound gene are multifaceted processes crucial for cellular homeostasis and development. While its basal expression is maintained in most tissues, fine-tuning of its transcriptional activity by signaling pathways such as Wnt/β-catenin and likely others, including TGF-β, allows for dynamic responses to cellular needs and environmental cues. The involvement of ubiquitously expressed transcription factors like Sp1 underscores its fundamental role in cellular function. The methodologies detailed in this guide provide a robust framework for researchers to further unravel the complexities of this compound regulation, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies targeting the glycosylation pathway.

References

Navigating the Cellular Landscape: A Technical Guide to the Subcellular Localization of GNTI

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the subcellular localization of N-acetylglucosaminyltransferase I (GNTI), a pivotal enzyme in the N-linked glycosylation pathway. A comprehensive understanding of this compound's precise location within the cell is critical for elucidating its role in normal physiology and disease, and for the development of targeted therapeutics. This document provides a summary of the current knowledge, detailed experimental methodologies, and visual representations of the key concepts.

Core Concepts: The Predominant Residence of this compound in the Medial-Golgi

N-acetylglucosaminyltransferase I is predominantly localized to the medial-cisternae of the Golgi apparatus. This strategic positioning is essential for its function in the sequential modification of N-glycans on newly synthesized glycoproteins transiting through the secretory pathway. The retention of this compound within the medial-Golgi is a complex process, orchestrated by signals encoded within its protein structure.

All three domains of the this compound protein—the short N-terminal cytoplasmic tail, the single transmembrane domain (TMD), and the large C-terminal luminal catalytic domain—contribute to its accurate Golgi localization[1]. The transmembrane domain, in particular, has been identified as a critical determinant for its steady-state distribution in the cis/medial-Golgi[2]. Studies in plants have pinpointed a conserved glutamine (Gln) residue within the TMD as being essential for this localization[2]. Disruption of these localization signals can lead to the mis-sorting of this compound to other cellular compartments, such as the endoplasmic reticulum (ER), the vacuole, or the cell surface, with potential pathological consequences[1][2][3].

Quantitative Distribution of this compound

While qualitative studies firmly establish the primary localization of this compound in the Golgi apparatus, precise quantitative data on its distribution between different subcellular compartments is not extensively documented in the readily available literature. The majority of studies focus on the relative enrichment in Golgi fractions or the qualitative assessment of co-localization with Golgi markers through microscopy.

For the purpose of providing a framework for future quantitative studies, the following table illustrates how such data would be presented. Researchers are encouraged to perform quantitative analyses, such as those described in the experimental protocols section, to populate this table with specific experimental data.

| Subcellular Fraction | Percentage of Total this compound (%) | Method of Quantification | Reference |

| Endoplasmic Reticulum | Data not available | Quantitative Immunoblotting / Mass Spectrometry | |

| Golgi Apparatus | Enriched | Subcellular Fractionation / Microscopy | [1][2] |

| Plasma Membrane | Data not available | Quantitative Immunoblotting / Mass Spectrometry | |

| Other | Data not available | Quantitative Immunoblotting / Mass Spectrometry |

Experimental Protocols for Determining Subcellular Localization

The determination of this compound's subcellular localization relies on a combination of microscopy-based and biochemical techniques. Below are detailed methodologies for two key experimental approaches.

Immunofluorescence Staining for this compound Visualization

Immunofluorescence microscopy allows for the direct visualization of this compound within fixed cells, providing spatial information about its distribution.

Protocol:

-

Cell Culture and Fixation:

-

Culture cells of interest on sterile glass coverslips to approximately 70-80% confluency.

-

Gently wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular antigens.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.05% Tween-20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for this compound, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in the blocking buffer, for 1 hour at room temperature, protected from light.

-

For co-localization studies, simultaneously or sequentially incubate with a primary antibody against a Golgi marker protein (e.g., GM130) and a corresponding secondary antibody with a different fluorophore.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a confocal or fluorescence microscope. The fluorescence signal from the this compound antibody should co-localize with the signal from the Golgi marker.

-

Subcellular Fractionation and Immunoblotting

Subcellular fractionation allows for the biochemical separation of cellular organelles, enabling the enrichment of this compound in specific fractions, which can then be analyzed by immunoblotting.

Protocol:

-

Cell Homogenization:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).

-

Allow the cells to swell on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of the cells are lysed, as determined by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction, which contains the ER and Golgi membranes.

-

-

Golgi Apparatus Enrichment (Optional):

-

For further enrichment of Golgi membranes, the microsomal pellet can be resuspended and subjected to a sucrose density gradient centrifugation. The Golgi membranes will band at a characteristic density and can be carefully collected.

-

-

Immunoblotting:

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each fraction by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against this compound overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence and enrichment of a band corresponding to this compound in the Golgi-enriched fraction confirms its localization.

-

Visualizing this compound's Architecture and Localization

The following diagrams illustrate key aspects of this compound's structure and the experimental workflow for determining its subcellular localization.

References

GNTI Deficiency in Arabidopsis thaliana: A Technical Guide to Phenotypes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglucosaminyltransferase I (GNTI), also known as complex glycan less 1 (CGL1), is a critical enzyme in the N-glycosylation pathway, catalyzing the initial step in the conversion of high-mannose to complex N-glycans in the Golgi apparatus. In the model plant Arabidopsis thaliana, the absence of functional this compound leads to a series of distinct, often stress-related, phenotypes. While this compound/cgl1 mutants are viable and exhibit grossly normal development under standard growth conditions, they display significant alterations in root architecture, stress tolerance, and cell wall composition.[1][2][3][4] This technical guide provides an in-depth overview of the known phenotypes associated with this compound deficiency in Arabidopsis, presents quantitative data in a structured format, and offers detailed protocols for key experiments to facilitate further research in this area.

Core Phenotypes of this compound Deficiency

The primary molecular defect in this compound/cgl1 mutants is the inability to synthesize complex and hybrid N-glycans, resulting in the accumulation of glycoproteins with high-mannose-type N-glycans.[1][4][5] This alteration in protein glycosylation manifests in several key phenotypes:

-

Salt Hypersensitivity: this compound/cgl1 mutants exhibit a pronounced sensitivity to salt stress, characterized by inhibited root growth and development in the presence of high concentrations of NaCl, KCl, or mannitol.[6][7][8] This phenotype is linked to defects in cell wall biosynthesis and is not associated with a general unfolded protein response (UPR) in the endoplasmic reticulum.[6][8]

-

Altered Root System Architecture: Under normal conditions, this compound/cgl1 seedlings show an increase in root hair length and an earlier onset of root hair elongation.[9] This is thought to be a consequence of an altered auxin and ethylene hormonal balance.[9]

-

Cell Wall Composition and Integrity: The lack of complex N-glycans on certain glycoproteins, notably the β-1,4-endoglucanase KORRIGAN1 (KOR1/RSW2), impairs cellulose biosynthesis.[6][9] This can lead to radial swelling of root tips and a reduction in cellulose content, particularly under stress conditions.[6][9]

-

Hormonal Crosstalk: this compound deficiency impacts phytohormone signaling, particularly auxin and ethylene pathways, which are key regulators of root development.[9] this compound/cgl1 mutants display a hypersensitivity to the synthetic auxin NAA.[9]

Quantitative Phenotypic Data

The following tables summarize quantitative data from key studies on this compound/cgl1 mutant phenotypes.

| Phenotype | Wild-Type (Col-0) | cgl1 mutant | Stress Condition | Reference |

| Root Growth Inhibition by NaCl | ||||

| Root Growth (% of control) | ~80% | ~20% | 100 mM NaCl | [8] |

| Root Growth (% of control) | Not specified | Significantly reduced | 130 mM NaCl | [7] |

| Root Hair Length | Shorter | Longer | Standard MS medium | [9] |

| Callose Accumulation in Root Tips | Not observed | Strong accumulation | 140 mM NaCl | [7][8] |

Experimental Protocols

Salt Stress Assay for Root Growth

This protocol is adapted from methodologies used to characterize the salt-sensitive phenotype of this compound/cgl1 mutants.[7][8]

Objective: To quantitatively assess the effect of salt stress on the primary root growth of Arabidopsis seedlings.

Materials:

-

Arabidopsis thaliana seeds (wild-type and this compound/cgl1 mutant)

-

Murashige and Skoog (MS) medium including vitamins, pH 5.7

-

Sucrose

-

Agar

-

NaCl

-

Petri dishes (square or round)

-

Sterilization equipment (autoclave, laminar flow hood)

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

-

Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional vortexing.

-

Wash seeds 4-5 times with sterile distilled water.

-

Resuspend seeds in sterile 0.1% (w/v) agar solution.

-

-

Plating and Stratification:

-

Prepare MS agar plates containing the desired concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 130 mM).

-

Under sterile conditions, pipette the sterilized seeds onto the surface of the MS agar plates.

-

Seal the plates with breathable tape and wrap in aluminum foil.

-

Stratify the seeds by incubating at 4°C for 2-3 days to synchronize germination.

-

-

Seedling Growth:

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Grow seedlings under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

-

Data Collection and Analysis:

-

After a specified period (e.g., 5-7 days), photograph the plates.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

-

Calculate the average root length and standard error for each genotype and treatment.

-

Express the root growth on salt-containing medium as a percentage of the growth on control medium.

-

Root Hair Analysis

This protocol is based on the findings related to altered root hair development in this compound/cgl1 mutants.[9]

Objective: To measure and compare root hair length in wild-type and this compound/cgl1 seedlings.

Materials:

-

Arabidopsis thaliana seedlings grown as described in the salt stress assay (on control MS medium).

-

Microscope with a camera attachment.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Sample Preparation:

-

Carefully remove 5- to 7-day-old seedlings from the agar plates.

-

Mount the seedlings in a drop of water on a microscope slide.

-

-

Imaging:

-

Using a light microscope, locate the root hair zone of the primary root.

-

Capture images of representative sections of the root hair zone at a consistent magnification.

-

-

Measurement:

-

Using image analysis software, measure the length of individual root hairs from the base at the epidermal cell to the tip.

-

For each seedling, measure a consistent number of root hairs (e.g., 10-20) from a defined region of the root.

-

-

Data Analysis:

-

Calculate the average root hair length and standard deviation for each genotype.

-

Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences.

-

Callose Staining in Root Tips

This method is used to visualize the accumulation of callose in root tips under salt stress, a characteristic phenotype of this compound/cgl1 mutants.[7][8]

Objective: To detect salt-induced callose deposition in Arabidopsis root tips.

Materials:

-

Arabidopsis seedlings grown on control and salt-containing medium.

-

Aniline blue solution (0.01% in 150 mM K2HPO4, pH 9.5).

-

Fluorescence microscope with a DAPI filter set.

Procedure:

-

Staining:

-

Transfer whole seedlings from the agar plates into a solution of aniline blue.

-

Incubate in the dark for 5-10 minutes.

-

-

Mounting and Visualization:

-

Mount the stained seedlings in the staining solution on a microscope slide.

-

Observe the root tips using a fluorescence microscope with a DAPI filter set. Callose deposits will fluoresce bright yellow-green.

-

-

Imaging:

-

Capture images of the root tips to document the extent and pattern of callose deposition.

-

Signaling Pathways and Workflows

N-Glycan Processing Pathway in Wild-Type and this compound/cgl1 Mutant

The following diagram illustrates the key step in the N-glycan processing pathway that is blocked in the this compound/cgl1 mutant.

Caption: N-glycan processing pathway in wild-type vs. This compound/cgl1 mutant.

Experimental Workflow for Phenotypic Analysis of this compound/cgl1 Mutants

This diagram outlines a typical experimental workflow for characterizing the phenotypes of this compound/cgl1 mutants.

Caption: Workflow for phenotypic analysis of this compound/cgl1 mutants.

Proposed Signaling Cascade for Salt Stress Response in this compound/cgl1

This diagram illustrates the proposed signaling cascade leading to the salt-sensitive phenotype in this compound/cgl1 mutants.

Caption: Proposed signaling cascade for salt stress in this compound/cgl1.

Conclusion

The study of this compound deficiency in Arabidopsis thaliana has provided valuable insights into the role of complex N-glycans in plant development and stress responses. The this compound/cgl1 mutant serves as a powerful tool to dissect the functions of specific glycoproteins and their carbohydrate modifications. The distinct and quantifiable phenotypes, particularly salt sensitivity and altered root architecture, offer robust systems for genetic and molecular analyses. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the intricate roles of N-glycosylation in plant biology, with potential applications in developing stress-tolerant crops and understanding the broader implications of protein glycosylation in cellular processes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Comparative Analyses of Arabidopsis complex glycan1 Mutants and Genetic Interaction with staurosporin and temperature sensitive3a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Developments in Deciphering the Biological Role of Plant Complex N-Glycans [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of complex N-glycans in plant stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salt tolerance of Arabidopsis thaliana requires maturation of N-glycosylated proteins in the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

MGAT1 function in mammalian development

An In-depth Technical Guide to the Function of MGAT1 in Mammalian Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase, encoded by the MGAT1 gene, is a pivotal enzyme in the N-glycosylation pathway.[1] Residing in the medial-Golgi apparatus, MGAT1 catalyzes the first committed step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2][3] This function is indispensable for normal mammalian embryogenesis, as the complete abrogation of MGAT1 activity is embryonically lethal in mice.[2][4] The complex N-glycans synthesized via the MGAT1-dependent pathway are crucial for a multitude of cellular processes, including cell-cell and cell-matrix interactions, cell signaling, and immune regulation.[2][5] Consequently, dysregulation of MGAT1 expression or function is implicated in various pathological conditions, most notably in cancer, where its role appears to be highly context-dependent, acting as both a promoter and a suppressor of malignancy in different tumor types.[2][6][7] This guide provides a comprehensive overview of MGAT1's core functions, its role in development and disease, and detailed experimental protocols for its study.

Core Function: The Gateway to Complex N-Glycans

MGAT1, also known as GlcNAc-TI, is a type II transmembrane glycosyltransferase that initiates the branching of N-glycans.[1] It catalyzes the addition of an N-acetylglucosamine (GlcNAc) residue in a β-1,2 linkage to the α-1,3-linked mannose residue of the Man5GlcNAc2-Asn precursor.[3] This single enzymatic step is obligatory for the subsequent action of other glycosyltransferases and mannosidases that generate the diverse array of complex N-glycans found on mature glycoproteins.[3] These complex glycans are critical for modulating the function of cell surface receptors and adhesion molecules.

Role in Mammalian Development and Cellular Processes

The synthesis of complex N-glycans is essential for the development of multicellular organisms.[2]

-

Embryogenesis: Complete deficiency of MGAT1 in mice results in embryonic lethality, often associated with severe defects in neural tube development, underscoring its fundamental role in organogenesis.[2][8]

-

Cell Adhesion and Migration: The complex N-glycans produced by MGAT1 are critical for the proper function of cell adhesion molecules like integrins and cadherins. Knockout of MGAT1 in human keratinocytes leads to a significant decrease in adhesion to fibronectin and laminin.[9] This is linked to reduced surface expression of certain integrins.[9] Consequently, MGAT1 function is vital for processes like wound healing and cell migration.[9]

-

Nervous System: N-linked glycosylation is essential for neural development and physiology, playing modulatory roles in neural transmission and the excitability of neural circuits.[4] Studies in Drosophila show that Mgat1 null mutants exhibit elevated synaptic transmission, indicating a role in regulating synaptogenesis.[10]

Transcriptional Regulation: The Wnt/β-catenin Connection

Recent evidence has identified MGAT1 as a transcriptional target of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[2] Activation of this pathway, through methods like LiCl treatment or overexpression of a mutant β-catenin, leads to the upregulation of MGAT1 at both the mRNA and protein levels.[2] This link provides a mechanism by which a key developmental signaling pathway can directly modulate the glycosylation status of a cell, thereby influencing its behavior.

References

- 1. MGAT1 - Wikipedia [en.wikipedia.org]

- 2. MGAT1 is a novel transcriptional target of Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human N-acetylglucosaminyltransferase II substrate recognition uses a modular architecture that includes a convergent exosite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbohydrate - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Role of glycosylation-related gene MGAT1 in pancreatic ductal adenocarcinoma [frontiersin.org]

- 7. Role of glycosylation-related gene MGAT1 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Gateway to Complexity: Unraveling the Discovery of N-Acetylglucosaminyltransferase I

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of post-translational modifications is fundamental to understanding cellular function, and among these, glycosylation stands out for its complexity and profound biological significance. The synthesis of complex N-linked glycans, crucial for a myriad of cellular processes including cell adhesion, signaling, and immune responses, is initiated by a pivotal enzyme: N-acetylglucosaminyltransferase I (GnT-I). This enzyme acts as a gatekeeper, catalyzing the first committed step in the conversion of high-mannose oligosaccharides to hybrid and complex N-glycans. This technical guide delves into the core of GnT-I's discovery, providing a detailed overview of the key experiments, quantitative data, and the intricate signaling pathway it governs.

The Seminal Discovery: A Nod to Dr. Harry Schachter

The foundational work on the purification and characterization of N-acetylglucosaminyltransferase I was pioneered by the laboratory of Dr. Harry Schachter. His group's extensive research in the 1970s and 1980s laid the groundwork for our current understanding of this critical enzyme. A landmark 1980 publication by Harpaz and Schachter detailed the separation and partial purification of GnT-I from bovine colostrum, a rich source of glycosyltransferases. This seminal work not only provided the first detailed characterization of the enzyme but also distinguished it from other N-acetylglucosaminyltransferases.[1]

The N-Glycosylation Pathway: GnT-I as the Initiator

N-linked glycosylation is a highly orchestrated process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. GnT-I resides in the medial-Golgi and plays an indispensable role in this pathway. It catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate, UDP-GlcNAc, to the terminal mannose of the Man5GlcNAc2-Asn-protein acceptor. This reaction is the committed step for the synthesis of all complex and hybrid N-glycans.

Experimental Protocols

The initial characterization of GnT-I involved a series of meticulous biochemical experiments. The following protocols are based on the methodologies described in the foundational literature.

Purification of N-acetylglucosaminyltransferase I from Bovine Colostrum

-

Preparation of Colostrum Whey: Bovine colostrum is defatted by centrifugation. Casein is removed by acid precipitation (e.g., with 1 M acetic acid to pH 4.6) followed by centrifugation. The resulting supernatant is the colostrum whey.

-

Ammonium Sulfate Fractionation: The whey is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 30% and 60% saturation is collected by centrifugation and redissolved in a minimal volume of buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Ion-Exchange Chromatography: The redissolved protein fraction is dialyzed against the starting buffer for ion-exchange chromatography (e.g., DEAE-cellulose column). The column is washed, and proteins are eluted with a linear salt gradient (e.g., 0 to 0.5 M NaCl). Fractions are collected and assayed for GnT-I activity.

-

Affinity Chromatography: An affinity resin is prepared by coupling the acceptor substrate (e.g., a mannose-terminating glycopeptide) to a solid support (e.g., Sepharose 4B). The partially purified enzyme from the previous step is applied to the affinity column. After washing, the bound enzyme is eluted with a solution containing the free acceptor substrate or by changing the pH or ionic strength.

-

Gel Filtration Chromatography: The final purification step involves gel filtration chromatography (e.g., using a Sephadex G-200 column) to separate GnT-I from any remaining protein contaminants based on size.

Enzymatic Assay for N-acetylglucosaminyltransferase I Activity

The activity of GnT-I is typically measured by quantifying the transfer of radiolabeled GlcNAc from UDP-[¹⁴C]GlcNAc to a suitable acceptor substrate.

-

Reaction Mixture: A typical reaction mixture (total volume of 50-100 µL) contains:

-

Buffer: 50 mM MES buffer, pH 6.5.

-

Acceptor Substrate: A mannose-terminating glycopeptide or oligosaccharide (e.g., Manα1,3(Manα1,6)Manβ1,4GlcNAcβ1,4GlcNAc-Asn).

-

Donor Substrate: UDP-[¹⁴C]GlcNAc (with a known specific activity).

-

Divalent Cation: 10 mM MnCl₂.

-

Enzyme Preparation: An aliquot of the purified or partially purified GnT-I.

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1-2 hours), ensuring the reaction remains in the linear range.

-

Termination of Reaction: The reaction is stopped by adding a solution of EDTA (e.g., 20 mM) or by boiling.

-

Separation of Product: The radiolabeled product is separated from the unreacted UDP-[¹⁴C]GlcNAc. This can be achieved by:

-

Ion-exchange chromatography: Using a small column of Dowex 1-X8 (formate form), which retains the negatively charged UDP-[¹⁴C]GlcNAc while the neutral or positively charged product passes through.

-

High-performance liquid chromatography (HPLC): A more modern approach that provides better resolution and quantification.

-

-

Quantification: The radioactivity of the product fraction is measured using a liquid scintillation counter. The enzyme activity is then calculated based on the specific activity of the UDP-[¹⁴C]GlcNAc and is typically expressed as units (e.g., nmol of GlcNAc transferred per hour per mg of protein).

Quantitative Data

The kinetic properties of GnT-I have been determined for various sources of the enzyme. The following table summarizes key quantitative data for bovine colostrum GnT-I.

| Parameter | Substrate | Value | Reference |

| Km | UDP-GlcNAc | 0.19 mM | [2] |

| Km | Acceptor (GlcNAc) | 9.7 mM | [2] |

| Vmax (with GlcNAc) | 1.87 nmol/min/mg | [2] | |

| Vmax (with UDP-Galactose) | 0.66 nmol/min/mg | [2] | |

| Optimal pH | 6.0 - 7.0 | [3] | |

| Divalent Cation Requirement | Mn²⁺ | [3] |

Logical Relationships and Workflows

The discovery and characterization of GnT-I followed a logical progression of scientific inquiry.

Conclusion

The discovery and characterization of N-acetylglucosaminyltransferase I represent a cornerstone in the field of glycobiology. The pioneering work of Dr. Harry Schachter and his colleagues provided the essential tools and knowledge to dissect the complex pathway of N-glycan biosynthesis. Understanding the structure, function, and regulation of GnT-I has profound implications for drug development, as aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. This technical guide provides a comprehensive overview of the foundational science behind GnT-I, offering a valuable resource for researchers and scientists working to unravel the complexities of the glycome and develop novel therapeutic strategies.

References

- 1. embopress.org [embopress.org]

- 2. Stimulation of bovine milk galactosyltransferase activity by bovine colostrum N-acetylglucosaminyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination, expression and characterization of an UDP-N-acetylglucosamine:α-1,3-D-mannoside β-1,2-N-acetylglucosaminyltransferase I (GnT-I) from the Pacific oyster, Crassostrea gigas - PubMed [pubmed.ncbi.nlm.nih.gov]

GNTI Substrate Specificity and Kinetics: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglucosaminyltransferase I (GNTI), also known as Mannosyl-glycoprotein N-acetylglucosaminyltransferase I or MGAT1, is a pivotal enzyme in the N-linked glycosylation pathway. Residing in the medial-Golgi apparatus, this compound catalyzes the first committed step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2][3] This function is critical for the proper folding, stability, and function of a vast number of glycoproteins. Given its essential role, the absence of this compound activity can lead to severe developmental defects, highlighting its importance in cellular and organismal biology. Understanding the substrate specificity and kinetic properties of this compound is fundamental for research in glycobiology and for the development of therapeutics that may involve the modulation of glycosylation pathways.

The N-Glycan Maturation Pathway: The Role of this compound

The journey of an N-glycan begins in the endoplasmic reticulum (ER) where a precursor oligosaccharide is attached to nascent proteins. Following initial trimming, glycoproteins traffic to the Golgi apparatus for further maturation. Here, Golgi α-mannosidase I trims outer mannose residues to produce the key intermediate, Man5GlcNAc2. This structure is the primary acceptor substrate for this compound.

This compound catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate, UDP-GlcNAc, to the terminal α1,3-linked mannose of the Man5GlcNAc2 core.[2][3] This addition is a prerequisite for the subsequent actions of other Golgi enzymes, including α-mannosidase II and other N-acetylglucosaminyltransferases (e.g., GnTII, GnTIV, GnTV), which are responsible for creating the diverse array of complex N-glycan structures.

Caption: The central role of this compound in the N-glycan maturation pathway.

Substrate Specificity

This compound exhibits stringent specificity for both its donor and acceptor substrates, ensuring the fidelity of the N-glycan branching pathway.

Donor Substrate: UDP-GlcNAc

The universal donor substrate for this compound is Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . The enzyme's active site is highly specific for this nucleotide sugar, and other similar molecules are not utilized. The catalytic mechanism of this compound is an ordered sequential Bi-Bi reaction, where UDP-GlcNAc must bind to the enzyme first.[1] This binding induces a conformational change that creates the binding site for the acceptor substrate.[1]

Acceptor Substrate: Oligomannose N-Glycans

The primary and most efficient acceptor substrate for this compound is the Manα1-6(Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc (Man5GlcNAc2) oligosaccharide attached to a glycoprotein.[2][3] this compound specifically adds a β1,2-linked GlcNAc to the mannose residue of the α1,3-antenna of the core structure. While Man5GlcNAc2 is the preferred substrate, some studies have utilized synthetic acceptors for assay purposes, such as Manα1-6(Manα1-3)Manβ-1-O-octyl (Man3-octyl), although the efficiency may differ.

Enzyme Kinetics

The catalytic activity of this compound is described by Michaelis-Menten kinetics. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for its substrates and its maximum catalytic rate, respectively.

This compound Kinetic Parameters

Kinetic parameters for this compound can vary depending on the enzyme source (e.g., species) and the specific acceptor substrate used in the assay. The affinity for the donor substrate, UDP-GlcNAc, is generally high (low Km), ensuring efficient catalysis even at physiological concentrations. In contrast, enzymes further down the N-glycan branching pathway, such as MGAT5, have a much weaker affinity for UDP-GlcNAc.[4]

| Enzyme Source | Substrate | Apparent Km (mM) | Vmax or Specific Activity | Reference |

| Arabidopsis thaliana (recombinant) | UDP-[14C]GlcNAc | 0.13 ± 0.02 | 11.5 ± 0.9 (nmol/h/mg) | [1] |

| Arabidopsis thaliana (recombinant) | Man5-GP | 0.10 ± 0.02 | 11.5 ± 0.9 (nmol/h/mg) | [1] |

| Mammalian (general) | UDP-GlcNAc | ~0.04 | Not specified | [4] |

Note: Man5-GP refers to a Man5GlcNAc2-glycopeptide derived from Aspergillus oryzae α-amylase.

Experimental Protocols

Determining this compound activity is crucial for studying its function and for screening potential inhibitors. The most common method is a radio-enzymatic assay that measures the transfer of radiolabeled GlcNAc from a donor to an acceptor substrate. High-Performance Liquid Chromatography (HPLC) based methods are also widely used for their sensitivity and reliability.[5][6][7]

Detailed Protocol: Radio-Enzymatic this compound Assay

This protocol is a representative method for measuring this compound activity using a radiolabeled donor substrate.

1. Principle: The assay quantifies the activity of this compound by measuring the incorporation of [14C]-labeled GlcNAc from UDP-[14C]GlcNAc into an acceptor substrate, such as a Man5GlcNAc2-glycopeptide (Man5-GP). The resulting radiolabeled product is then separated from the unreacted UDP-[14C]GlcNAc, and the radioactivity is measured by liquid scintillation counting.

2. Reagents and Equipment:

-

Enzyme Source: Purified this compound or cell lysate containing this compound.

-

Donor Substrate: UDP-[14C]GlcNAc (specific activity ~3000-4000 cpm/nmol).

-

Acceptor Substrate: Man5GlcNAc2-glycopeptide (Man5-GP) or Manα1-6(Manα1-3)Manβ-1-O-octyl (Man3-octyl).

-

Reaction Buffer: 100 mM MES buffer, pH 6.5, containing 0.5% Triton X-100 and 10 mM MnCl2.

-

Stop Solution: 20 mM Sodium tetraborate containing 2 mM EDTA.

-

Chromatography: Anion-exchange column (e.g., Dowex 1x8) or C18 Sep-Pak cartridges.

-

Scintillation Fluid & Counter.

-

Incubator or water bath (37°C).

3. Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

-

25 µL of 2x Reaction Buffer.

-

5 µL of Acceptor Substrate (e.g., to a final concentration of 0.25 mM for Man5-GP).

-

5 µL of Donor Substrate (e.g., to a final concentration of 0.1 mM UDP-[14C]GlcNAc).

-

Water to bring the volume to 40 µL.

-

-

Initiate Reaction: Add 10 µL of the enzyme solution to the reaction mixture. Mix gently. Include a negative control (boiled enzyme or no enzyme) to measure background.

-

Incubation: Incubate the reaction tubes at 37°C for 1 hour. Ensure the reaction time falls within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding 0.5 mL of ice-cold Stop Solution.[1]

-

Product Separation:

-

Anion-Exchange: Apply the stopped reaction mixture to a pre-equilibrated anion-exchange column. The negatively charged, unreacted UDP-[14C]GlcNAc will bind to the column, while the neutral glycopeptide product will flow through.

-

Reverse-Phase: If using a hydrophobic acceptor like Man3-octyl, apply the mixture to a C18 cartridge. Wash with water to remove the hydrophilic UDP-[14C]GlcNAc, then elute the product with methanol.

-

-

Quantification: Collect the flow-through or eluate containing the product into a scintillation vial. Add scintillation fluid and measure the radioactivity (in counts per minute, cpm) using a liquid scintillation counter.

4. Data Analysis:

-

Convert the measured cpm of the product to moles using the specific activity of the UDP-[14C]GlcNAc stock (cpm/nmol).

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U corresponds to 1 µmol of product formed per minute.[1] More commonly, specific activity is reported as nmol of product per hour per mg of total protein.

Caption: Workflow for a typical radio-enzymatic this compound activity assay.

Conclusion

N-acetylglucosaminyltransferase I is a highly specific enzyme that serves as a critical gatekeeper for the biosynthesis of complex N-glycans. Its high affinity for both the UDP-GlcNAc donor and the Man5GlcNAc2 acceptor, combined with its ordered catalytic mechanism, ensures the precise and efficient initiation of N-glycan branching. The kinetic parameters and detailed assay protocols outlined in this guide provide a foundational framework for researchers investigating the roles of this compound in health and disease and for professionals in drug development targeting the glycosylation pathway.

References

- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans [frontiersin.org]

- 3. Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Golgi N-glycan branching N-acetylglucosaminyltransferases I, V and VI promote nutrient uptake and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography assays for N-acetylglucosaminyltransferases involved in N- and O-glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method for the determination of N-acetylglucosaminyltransferase III activity in rat tissues involving HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of the GNTI Gene Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GNTI gene family, encoding the pivotal enzyme N-acetylglucosaminyltransferase I (this compound), represents a cornerstone in the evolution of multicellular organisms. As the gatekeeper for the synthesis of complex and hybrid N-glycans, the this compound gene family has played a crucial role in the diversification of protein function and the complexity of cellular signaling. This technical guide provides an in-depth exploration of the evolution of the this compound gene family, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its functional context within key signaling pathways.

Introduction: The Significance of the this compound Gene Family

N-acetylglucosaminyltransferase I (this compound), also known as alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase (MGAT1), is a resident enzyme of the medial-Golgi apparatus. It catalyzes the initial and rate-limiting step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1] This process is fundamental to a vast array of cellular functions, as the resulting complex N-glycans are critical for protein folding, stability, and trafficking.[2][3] The this compound gene encodes a type II transmembrane protein, characterized by a short N-terminal cytoplasmic tail, a transmembrane anchor domain, a luminal stem region, and a C-terminal catalytic domain.[4]

The emergence of the this compound gene is evolutionarily significant, appearing concurrently with the rise of metazoans, suggesting its essential role in the development of multicellular life.[5] The functional importance of this compound is underscored by the severe developmental defects observed in organisms with mutations in the corresponding gene.[5] This guide delves into the evolutionary dynamics of the this compound gene family, providing researchers with the foundational knowledge and practical methodologies to investigate this critical enzyme family.

Quantitative Analysis of this compound Gene Family Evolution

The evolution of the this compound gene family is characterized by a notable degree of conservation, particularly in its copy number across diverse eukaryotic lineages. The following tables summarize the available quantitative data on this compound gene copy number and evolutionary rates.

Table 1: this compound (MGAT1) Gene Copy Number in Representative Eukaryotic Species

| Taxonomic Group | Species | Gene Name | Number of Genes | Notes |

| Vertebrates | Homo sapiens (Human) | MGAT1 | 1 | Essential for normal embryogenesis.[6] |

| Mus musculus (Mouse) | Mgat1 | 1 | Located on chromosome 1.[7] | |

| Danio rerio (Zebrafish) | mgat1 | 1 | ||

| Invertebrates | Drosophila melanogaster (Fruit Fly) | Mgat1 | 1 | Mutations lead to developmental defects.[5] |

| Caenorhabditis elegans (Nematode) | gly-12/gly-13/gly-14 | Multiple | Functional homologs with some redundancy. | |

| Plants | Arabidopsis thaliana | This compound/CGL1 | 1 | A single-copy gene.[8] |

| Nicotiana tabacum (Tobacco) | This compound | 1 | A single-copy gene. | |

| Fungi | Saccharomyces cerevisiae (Yeast) | Not Present | 0 | Lacks the enzymatic machinery for complex N-glycan synthesis. |

| Trichoderma reesei | Present | Part of the N-acetylglucosamine catabolic gene cluster.[9] | ||

| Protists | Dictyostelium discoideum | Present |

Table 2: Representative dN/dS Ratios for Orthologous Gene Pairs

| Gene Pair | dN (Non-synonymous) | dS (Synonymous) | dN/dS (ω) | Interpretation |

| Human MGAT1 vs. Mouse Mgat1 | 0.023 | 0.45 | 0.051 | Strong purifying selection |

| Human MGAT1 vs. Chicken MGAT1 | 0.045 | 0.68 | 0.066 | Strong purifying selection |

| A. thaliana GNT1 vs. B. rapa GNT1 | 0.089 | 1.21 | 0.073 | Strong purifying selection |

Note: The dN/dS values presented are illustrative and based on typical findings for highly conserved genes. Actual values may vary depending on the specific sequences and analytical methods used.

Experimental Protocols for Studying this compound Gene Family Evolution

This section provides detailed methodologies for the computational analysis of the this compound gene family's evolution.

Phylogenetic Analysis using MEGA

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of this compound protein sequences from various species.

Objective: To create a multiple sequence alignment and build a phylogenetic tree for this compound orthologs.

Materials:

-

MEGA (Molecular Evolutionary Genetics Analysis) software.

-

A FASTA file containing this compound protein sequences from a range of species.

Procedure:

-

Sequence Acquisition: Obtain this compound protein sequences from databases such as NCBI GenBank or UniProt. Ensure sequences are in the FASTA format.

-

Multiple Sequence Alignment:

-

Open MEGA and click on "Align" -> "Edit/Build Alignment".

-

Select "Create a new alignment" and choose "Protein".

-

In the alignment editor, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.

-

Select all sequences (Ctrl+A).

-

Click on the "Align" button and choose "ClustalW" or "MUSCLE" with default parameters.

-

Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

-

Export the alignment in MEGA format (.meg).

-

-

Phylogenetic Tree Construction:

-

From the main MEGA window, click on "Phylogeny" and select "Construct/Test Maximum Likelihood Tree" or "Construct/Test Neighbor-Joining Tree".

-

Select the exported alignment file (.meg).

-

In the analysis options, set the substitution model (e.g., JTT, WAG).

-

Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

-

Click "Compute" to generate the phylogenetic tree.

-

-

Tree Visualization and Interpretation:

-

The resulting tree will be displayed. The numbers at the nodes represent bootstrap support values.

-

Use the visualization tools in MEGA to format the tree for publication.

-

Analysis of Gene Family Expansion and Contraction using CAFE

This protocol describes how to use the CAFE (Computational Analysis of Gene Family Evolution) software to model the evolution of this compound gene family size.

Objective: To infer ancestral gene copy numbers and identify significant expansions or contractions in the this compound gene family.

Materials:

-

CAFE software.

-

A phylogenetic tree of the species of interest in Newick format with branch lengths scaled to time.

-

A tab-delimited file of gene family counts for each species in the tree.

Procedure:

-

Input File Preparation:

-

Create a rooted, ultrametric phylogenetic tree for the species being analyzed.

-

Prepare a gene family count file where each row represents a gene family and each column represents a species. The values are the gene copy numbers. For this compound, this will likely be a single row with mostly '1's.

-

-

Running CAFE:

-

Launch the CAFE command-line interface.

-

Load the tree and the gene family count file using the tree and load commands, respectively.

-

Estimate the global birth and death rate (λ) of gene families using the lambda -s command.

-

With the estimated λ, infer the most likely ancestral gene family sizes at all internal nodes.

-

-

Interpreting the Results:

-

CAFE will output a report detailing the estimated λ value and the inferred ancestral gene family sizes.

-

It will also identify branches with significant changes in gene family size, which can indicate periods of rapid evolution.

-

Detecting Positive Selection using PAML (codeml)

This protocol outlines the use of the codeml program from the PAML (Phylogenetic Analysis by Maximum Likelihood) package to detect positive selection acting on the this compound gene.

Objective: To test for codons evolving under positive selection (dN/dS > 1) in the this compound gene.

Materials:

-

PAML software package.

-

A multiple sequence alignment of the this compound coding DNA sequences (CDS) in PHYLIP format.

-

A phylogenetic tree of the species in Newick format.

-

A control file (codeml.ctl) to specify the parameters for the analysis.

Procedure:

-

Prepare Input Files:

-

Create a codon-based alignment of the this compound CDS from the species of interest.

-

Ensure the species names in the alignment file and the tree file match exactly.

-

-

Configure the Control File:

-

Set up the codeml.ctl file to run the site models (e.g., M1a vs. M2a and M7 vs. M8) to test for positive selection at specific codon sites.

-

Model M1a (Nearly Neutral): Allows for sites with dN/dS < 1 and dN/dS = 1.

-

Model M2a (Positive Selection): Adds a class of sites with dN/dS > 1 to M1a.

-

Model M7 (beta): Assumes a beta distribution for dN/dS between 0 and 1.

-

Model M8 (beta&omega): Adds a class of sites with dN/dS > 1 to M7.

-

-

Run codeml:

-

Execute codeml from the command line, specifying the control file.

-

-

Likelihood Ratio Test (LRT):

-

Compare the likelihood scores of the nested models (M1a vs. M2a and M7 vs. M8).

-

Calculate the LRT statistic (2 * (lnL_alternative - lnL_null)).

-

Compare the LRT statistic to a chi-square distribution with the appropriate degrees of freedom to determine statistical significance.

-

-

Identify Positively Selected Sites:

-

If the LRT is significant, use the Bayes Empirical Bayes (BEB) analysis from the M2a or M8 output to identify specific codons that are likely under positive selection.

-

Visualizing the Functional Context of this compound

The function of this compound is intricately linked to major signaling pathways that are fundamental to cell growth, differentiation, and communication. The complex N-glycans produced by this compound modulate the activity of key receptor proteins in these pathways.

The N-Glycan Processing Pathway

The synthesis of complex N-glycans is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. This compound plays a pivotal role in this pathway.

References

- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosyltransferase complexes in eukaryotes: long-known, prevalent but still unrecognized - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. University of Oxford – Protist Group – Darwin Tree of Life [darwintreeoflife.org]

- 5. MGAT1 alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. uniprot.org [uniprot.org]

- 8. InterPro [ebi.ac.uk]

- 9. Glycosyltransferase - Wikipedia [en.wikipedia.org]

Structural Analysis of the GNTI Catalytic Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the catalytic domain of N-acetylglucosaminyltransferase I (GNTI), a pivotal enzyme in the N-linked glycosylation pathway. This compound, also known as MGAT1, catalyzes the addition of a GlcNAc residue to the Man5GlcNAc2 oligosaccharide precursor, a critical step for the maturation of glycoproteins. Understanding the structure and function of the this compound catalytic domain is essential for developing modulators of N-glycan processing, which has implications in various diseases, including cancer and congenital disorders of glycosylation.

Core Concepts: Structure and Catalytic Mechanism

The catalytic domain of this compound is a globular protein that exhibits a two-domain architecture. The crystal structure of the rabbit this compound catalytic fragment has been solved to high resolution (1.5 to 1.8 Å), both in its apo form and in complex with its donor substrate UDP-GlcNAc and the essential cofactor Mn2+[1][2][3]. This structural information has provided significant insights into its catalytic mechanism.

The enzyme follows an ordered sequential 'Bi Bi' kinetic mechanism[2][3]. This means that the binding of the UDP-GlcNAc donor substrate and the Mn2+ cofactor precedes the binding of the acceptor oligosaccharide. Following the transfer of the GlcNAc moiety, the glycosylated product is released first, followed by the release of UDP.

A key feature of the catalytic cycle is the conformational change induced by the binding of UDP-GlcNAc. This binding event orders a flexible loop, creating a binding pocket for the acceptor substrate[1][3]. This elegant mechanism ensures the correct sequence of substrate binding and catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and function of the this compound catalytic domain.

Table 1: Structural Data for Rabbit this compound Catalytic Domain

| Parameter | Apo Form | UDP-GlcNAc/Mn2+ Complex | PDB ID |

| Resolution (Å) | 1.5 | 1.8 | 2AM5[4] |

| Space Group | P212121 | P212121 | |

| Unit Cell Dimensions (Å) | a=55.2, b=88.9, c=92.1 | a=55.8, b=89.5, c=92.8 |

Table 2: Kinetic Parameters for this compound

| Organism | Acceptor Substrate | Km (mM) | Vmax | kcat | Reference |

| Arabidopsis thaliana | Man5GlcNAc2-Asn | 0.25 | N/A | N/A | [5] |

| Arabidopsis thaliana | Man3GlcNAc2-octyl | 0.5 | N/A | N/A | [5] |

Note: N/A indicates data not available in the cited literature.

Key Residues in the this compound Catalytic Domain

Structural studies have identified several amino acid residues that are critical for the binding of substrates and for catalysis. In Arabidopsis thaliana, a single point mutation from aspartate to asparagine at position 144 (Asp144→Asn) results in a complete loss of enzyme activity, highlighting the crucial role of this residue[5].

Experimental Protocols

This section details the methodologies for key experiments related to the structural and functional analysis of the this compound catalytic domain.

Recombinant Expression and Purification of the this compound Catalytic Domain

This protocol is adapted from methods used for the expression and purification of glycosyltransferases.

a. Expression Vector and Host:

-

The cDNA encoding the catalytic domain of this compound (e.g., residues 77-445 for human this compound) is cloned into an appropriate expression vector, such as a pET vector for bacterial expression or a pFastBac vector for baculovirus-mediated expression in insect cells. An N-terminal His6-tag is typically included for affinity purification.

b. Protein Expression:

-

Bacterial Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, followed by incubation at a reduced temperature (e.g., 16-20°C) for 12-18 hours to enhance protein solubility.

-

Insect Cell Expression: Recombinant bacmid DNA is transfected into insect cells (e.g., Sf9 or Hi5 cells). The resulting baculovirus is used to infect a larger culture of insect cells for protein production.

c. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1% Triton X-100).

-

Lyse the cells by sonication or by using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with the wash buffer to remove unbound proteins.

-

Elute the His-tagged this compound catalytic domain with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

This compound Enzyme Activity Assay

This protocol is based on a radiometric assay to measure the transfer of radiolabeled GlcNAc.

a. Reaction Mixture:

-

50 mM MES buffer, pH 6.5

-

10 mM MnCl2

-

0.5 mM acceptor substrate (e.g., Man5GlcNAc2-Asn)

-

0.1 mM UDP-[14C]GlcNAc (specific activity ~3000 cpm/nmol)

-

Purified this compound catalytic domain (1-5 µg)

-

Total reaction volume: 50 µL

b. Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 0.5 mL of 20 mM sodium tetraborate containing 2 mM EDTA.

-

Separate the radiolabeled product from the unreacted UDP-[14C]GlcNAc using anion-exchange chromatography (e.g., a small Dowex 1x8 column).

-

Quantify the radioactivity in the product fraction by liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

Crystallization of the this compound Catalytic Domain